molecular formula C24H21N3O3 B10805738 N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

Cat. No.: B10805738
M. Wt: 399.4 g/mol
InChI Key: CIBHYXOIDMJEHH-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a synthetic small molecule derived from the 4,4-diphenylimidazolidin-2,5-dione (hydantoin) scaffold. Its structure features a benzyl-substituted acetamide group attached to the imidazolidinone core. This compound belongs to a class of hydantoin derivatives investigated for their biological activities, particularly anticancer and anticonvulsant properties.

Biological Activity

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and highlighting case studies that elucidate its pharmacological profile.

Chemical Structure and Properties

This compound has the molecular formula C24_{24}H21_{21}N3_3O3_3 and a molecular weight of 399.4 g/mol. The compound features an imidazolidinone core with a benzyl group and two phenyl substituents, contributing to its stability and reactivity in biological systems .

Biological Activity Overview

Research indicates that compounds with similar imidazolidinone structures exhibit diverse biological activities, including:

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer (MDA-MB-468) and renal cancer (A498) cells. The mechanism was linked to the induction of apoptosis and inhibition of tumor growth in xenograft models .

Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound effectively inhibited LPS-induced nitric oxide production in RAW 264.7 macrophages. This suggests a potential application in treating inflammatory diseases by modulating immune responses through COX inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, we compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetateSimilar imidazolidinone core; ethyl ester instead of amideModerate anticancer activity
5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acidContains a longer carbon chain; retains imidazolidinone coreLimited anti-inflammatory effects
2-(2,5-dioxoimidazolidin-4-yl)acetic acidLacks phenyl substituents; simpler structureMinimal biological activity

Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic development. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer proliferation and inflammation.
  • Apoptosis Induction : It appears to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Research indicates that it may disrupt the normal cell cycle progression in malignant cells.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential use in treating infections due to its ability to inhibit bacterial growth.
  • Anticancer Properties : Studies suggest that derivatives of imidazolidinones can induce apoptosis in cancer cells.
  • Neurological Applications : Similar compounds have been investigated for their neuroprotective effects, indicating potential use in treating neurodegenerative diseases.

Synthetic Applications

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide serves as a versatile intermediate in synthetic chemistry. Its synthesis typically involves several steps that can be optimized for yield and purity. Key synthetic pathways include:

  • Alkylation Reactions : The compound can undergo selective alkylation using various alkyl halides under basic conditions.
  • Formation of Derivatives : The unique structure allows for the generation of novel derivatives with varied properties.

Antimicrobial Activity

A study demonstrated that derivatives of imidazolidinones possess significant antimicrobial properties. This compound was tested against multiple bacterial strains, showing promising results that warrant further investigation into its mechanism of action .

Anticancer Research

Research published in medicinal chemistry journals indicated that imidazolidinone derivatives could effectively induce apoptosis in cancer cell lines. This compound was identified as a lead compound for further development due to its structural characteristics that facilitate interaction with cellular targets .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, compounds similar to this compound were shown to protect neuronal cells from oxidative stress. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .

Comparison with Related Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundBenzyl group with two phenyl substituentsAntimicrobial, anticancer
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetateSimilar core; ethyl ester instead of amideAntimicrobial
5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acidLonger carbon chain; retains coreAnticancer

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide with structurally related derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Key Observations :

  • The benzyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyethylaminoethyl () or fluorophenyl ().

Key Observations :

  • Derivatives with fluorinated aryl groups (e.g., Compound 16) show potent cytotoxicity (IC50 ~4.71 μM) against cervical cancer cells .
  • Bivalent ligands () may exhibit enhanced anticonvulsant activity due to dual-site binding but lack cytotoxicity data.
  • The benzyl group in the target compound is hypothesized to improve tumor penetration but may reduce solubility compared to hydrophilic derivatives .

Physicochemical and Spectroscopic Properties

Compound Name Melting Point (°C) IR Peaks (C=O, cm⁻¹) 1H NMR Features
Target Compound Not reported ~1776, 1715 (C=O) Benzyl CH2 (~4.7 ppm)
Compound 16 () 315–317 1776, 1715 Aromatic protons (7.15–7.40 ppm)
N-(4-Methoxyphenyl) derivative (Compound 5, ) 294–296 1730 Methoxy group (~3.9 ppm)
Bivalent ligand 7a () 223–224 1774, 1724 Ethylene linker (~3.41 ppm)

Key Observations :

  • All derivatives retain characteristic C=O peaks at ~1700–1775 cm⁻¹, confirming the hydantoin core .
  • The benzyl group’s NMR signature (δ ~4.7 ppm) distinguishes the target compound from analogs with fluorophenyl or methoxy groups .

Structure-Activity Relationship (SAR) Trends

Lipophilicity : Benzyl and diphenyl groups enhance membrane permeability but may limit aqueous solubility.

Electron Effects : Fluorine substituents () improve metabolic stability and target affinity via electron withdrawal.

Hydrogen Bonding: Hydroxyethylaminoethyl derivatives () improve solubility but may reduce cell penetration .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-benzyl-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetamide

InChI

InChI=1S/C24H21N3O3/c28-21(25-16-18-10-4-1-5-11-18)17-27-22(29)24(26-23(27)30,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,25,28)(H,26,30)

InChI Key

CIBHYXOIDMJEHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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